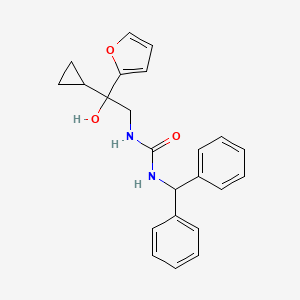

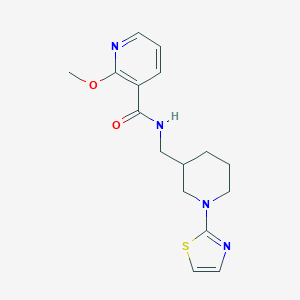

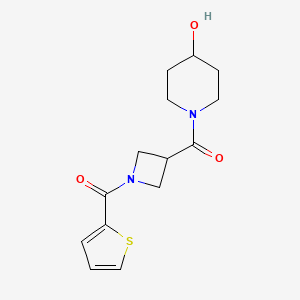

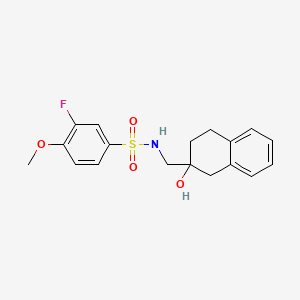

![molecular formula C15H18N2O4 B2860182 4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid CAS No. 904796-26-5](/img/structure/B2860182.png)

4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline . This compound has a molecular weight of 283.37 . It is a solid substance and is used in laboratory chemicals .

Synthesis Analysis

While specific synthesis methods for “4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid” were not found, related compounds such as Pyridazinones containing the (4-methoxyphenyl)piperazine moiety have been synthesized for use as AChE/BChE inhibitors .Molecular Structure Analysis

The molecular structure of the related compound, 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline, has been studied . The compound crystallizes in space groups P1 and Pna21 .Physical And Chemical Properties Analysis

The related compound, 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline, is a solid substance . It has a molecular weight of 283.37 .Applications De Recherche Scientifique

Hemostatic Activity and Synthesis

A study explored the synthesis of new 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and 2-{[2-(3-R-adamantan-1-yl)-2-oxoethylidene]hydrazinyl}-4-(het)aryl-4-oxobut-2-enoic acids. These compounds exhibited high hemostatic activity and low acute toxicity, revealing a relationship between their structure and pharmacological effect (Pulina et al., 2017).

Differentiation and Growth Inhibition of Leukemic Cells

Piperazine derivatives of butyric acid were evaluated for their effects on differentiation and growth inhibition of human erythroleukemia K562 cells and myeloid leukemia HL60 cells. The study identified compounds efficient in acting on both differentiation and proliferation, suggesting potential therapeutic applications (Gillet et al., 1997).

Antidepressant Oxidative Metabolism

Research into the novel antidepressant Lu AA21004 identified its oxidative metabolites and the enzymes involved in its metabolism. This study contributes to understanding the metabolic pathways of novel therapeutic agents (Hvenegaard et al., 2012).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives, including compounds derived from reactions involving ester ethoxycarbonylhydrazones with primary amines, showed promising results against test microorganisms, highlighting the potential for new antimicrobial agents (Bektaş et al., 2007).

Cytotoxicity Against Carcinoma Cells

The synthesis and evaluation of N-maleanilinic acid derivatives showed effectiveness against various carcinoma cells, offering insights into novel cancer therapeutics (Zayed et al., 2019).

Selective Killing of Bacterial Persisters

A study demonstrated the ability of a single chemical compound, without affecting normal antibiotic-sensitive cells, to selectively kill bacterial persisters. This discovery opens new avenues for tackling antibiotic resistance (Kim et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-21-13-4-2-12(3-5-13)16-8-10-17(11-9-16)14(18)6-7-15(19)20/h2-7H,8-11H2,1H3,(H,19,20)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTIHOJKTPMTAM-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860100.png)

![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2860104.png)

![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2860113.png)

![Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate](/img/structure/B2860115.png)

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2860122.png)